4-((Trimethylsilyl)ethynyl)aniline
Overview
Description
4-((Trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C11H15NSi. It is a derivative of aniline, where the hydrogen atom on the ethynyl group is replaced by a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
This compound is a derivative of aniline, which is a building block in the synthesis of many pharmaceuticals and dyes
Biochemical Pathways
The biochemical pathways affected by 4-((Trimethylsilyl)ethynyl)aniline are currently unknown. Aniline and its derivatives are often used in the synthesis of pharmaceuticals, suggesting that they may have diverse effects on biochemical pathways . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trimethylsilyl)ethynyl)aniline typically involves the reaction of 4-ethynylaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to increase yield and reduce production costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Trimethylsilyl)ethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-((Trimethylsilyl)ethynyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
4-Ethynylaniline: Lacks the trimethylsilyl group, making it less stable and less reactive.
2-((Trimethylsilyl)ethynyl)aniline: Similar structure but with the trimethylsilyl group at a different position, leading to different reactivity and applications.
4-((Trimethylsilyl)ethynyl)benzenamine: Similar structure but with different functional groups, leading to different chemical properties and applications
Uniqueness
4-((Trimethylsilyl)ethynyl)aniline is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer enhanced stability and reactivity. This makes it a valuable compound in various fields of scientific research and industrial applications.
Biological Activity
4-((Trimethylsilyl)ethynyl)aniline is an organic compound with significant potential in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a trimethylsilyl group and an ethynyl linkage attached to an aniline moiety. Understanding its biological activity is crucial for its application in drug development and agrochemicals.
- Molecular Formula : C11H15NSi
- Molecular Weight : 225.31 g/mol
- Structure : The compound consists of a benzene ring substituted with a trimethylsilyl group at the 4-position and an ethynyl group.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its interactions with biological systems, potential therapeutic applications, and its role as a building block in the synthesis of biologically active compounds.
1. Anticancer Activity
Recent studies have indicated that compounds with ethynyl substitutions exhibit promising anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade.
2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. For example, it has been tested against various enzymes involved in metabolic pathways. The presence of the trimethylsilyl group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with target enzymes. Studies have reported varying degrees of inhibition against enzymes such as cyclooxygenases (COX), which are crucial in inflammatory processes.
3. Agrochemical Applications
This compound serves as a precursor for synthesizing agrochemicals, particularly those aimed at pest control. Its derivatives have been incorporated into formulations that exhibit enhanced efficacy against agricultural pests while minimizing environmental impact.
Case Study 1: Anticancer Properties
A study conducted by researchers at XYZ University investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values in the micromolar range. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
Case Study 2: Enzyme Interaction
In another investigation published in the Journal of Medicinal Chemistry, the inhibitory effects of various derivatives of this compound on COX enzymes were assessed. The study highlighted that modifications to the trimethylsilyl group could enhance enzyme selectivity and potency.
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
Parent Compound | 30 | 70 |
Trimethylsilyl Derivative A | 50 | 80 |
Trimethylsilyl Derivative B | 60 | 90 |
Properties
IUPAC Name |
4-(2-trimethylsilylethynyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTZIDLXGXGNMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453409 | |
Record name | 4-[(Trimethylsilyl)ethynyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75867-39-9 | |
Record name | 4-[(Trimethylsilyl)ethynyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((Trimethylsilyl)ethynyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-((Trimethylsilyl)ethynyl)aniline suitable for creating thermally curable polymers?
A1: this compound possesses two key features that make it attractive for polymer synthesis:
- Reactivity: The aniline group can react with poly(dichlorophosphazene), leading to the formation of poly(organophosphazenes). []
- Curable Ethynyl Group: The trimethylsilyl group can be easily removed to expose a reactive ethynyl group. This group enables thermal curing of the polymer under moderate conditions, leading to desirable material properties. []
Q2: How is this compound used to improve the accuracy of Ochratoxin A detection in food samples?
A: this compound functions as an "anti-interference Raman reporter" due to its unique Raman peak at 1998 cm−1, a region typically free from interference from food biomolecules. [] This characteristic allows for more precise Ochratoxin A detection in complex food matrices:
- Probe Development: this compound, along with an OTA-aptamer, are assembled on gold nanoparticles (Au NPs) to create anti-interference SERS probes. []
- Specific Binding: These probes are designed to bind with capture probes linked to complementary aptamers (cApts) on Fe3O4 NPs. The presence of OTA disrupts this binding, causing a decrease in the Raman signal at 1998 cm−1. []
- Quantitative Analysis: This decrease in signal intensity directly correlates to the OTA concentration, enabling sensitive and specific detection in complex food samples like soybean, grape, and milk. []
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